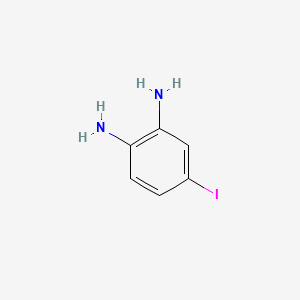
4-Iodobenzene-1,2-diamine
Cat. No. B1312451
M. Wt: 234.04 g/mol
InChI Key: FUOSRKZBOIVBOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08394968B2
Procedure details


4-Iodo-2-nitroaniline (35.2 g, 0.133 mol) was added in batches via an open funnel over 25 min to a heated (65° C.) mixture of SnCl2.2H2O (106.86 g, 0.465 mol) and 12N HCl (200 ml). An additional 12N HCl (30 ml) was added and the reaction mixture was heated at 65° C. for an additional 1 h, and stirred at room temperature for 1 h. It was placed in a refrigerator for 15 h, and the precipitate was filtered. The resultant solid was transferred into a flask containing water (210 ml), cooled (ice/water), and a solution of NaOH (aq) (35 g in 70 ml of water) was added to it over 10 min with stirring. The cooling bath was removed, and vigorous stirring was continued for 45 min. The mixture was filtered and the solid was washed with water and dried in vacuo to provide 4-iodobenzene-1,2-diamine as a tan solid (25.4 g). The product was used in the next step without further purification. 1H NMR (DMSO-d6, δ=2.5 ppm, 500 MHz): 6.79 (d, J=2, 1H), 6.63 (dd, J=1.9, 8.1, 1H), 6.31 (d, J=8.1, 1H), 4.65 (br s, 2H), 4.59 (br s, 2H). LC/MS: Anal. Calcd. for [M+H]+ C6H8IN2: 234.97; found: 234.9.



Identifiers


|
REACTION_CXSMILES
|
[I:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([N+:9]([O-])=O)[CH:3]=1.O.O.Cl[Sn]Cl>Cl>[I:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:6])=[CH:7][CH:8]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
35.2 g
|
|
Type
|
reactant
|
|
Smiles
|
IC1=CC(=C(N)C=C1)[N+](=O)[O-]
|
Step Two
|
Name
|
|
|
Quantity
|
106.86 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.Cl[Sn]Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
65 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
a heated
|
WAIT
|
Type
|
WAIT
|
|
Details
|
It was placed in a refrigerator for 15 h
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitate was filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resultant solid was transferred into a flask
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
containing water (210 ml)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
cooled (ice/water)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
a solution of NaOH (aq) (35 g in 70 ml of water) was added to it over 10 min
|
|
Duration
|
10 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
with stirring
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath was removed
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
vigorous stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
was continued for 45 min
|
|
Duration
|
45 min
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the solid was washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried in vacuo
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
IC=1C=C(C(=CC1)N)N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.4 g | |
| YIELD: CALCULATEDPERCENTYIELD | 81.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

